molecular formula C24H21N3O2 B2946196 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1448053-04-0

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide

Cat. No. B2946196
CAS RN: 1448053-04-0
M. Wt: 383.451
InChI Key: ZWUMHXAOCVTCJG-UHFFFAOYSA-N
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Description

“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which provides a clean, high-yielding, and environmentally friendly method . The reaction conditions are mild and metal-free .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation . The reaction conditions can vary depending on the specific synthesis method .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, such as our compound of interest, have been extensively studied for their antimicrobial properties. They have shown efficacy against a variety of bacterial and fungal pathogens. The presence of the imidazole ring is crucial for the biological activity, as it can interact with the microbial cell membranes and disrupt their integrity .

Anticancer Potential

The structural motif of imidazo[1,2-a]pyridine is common in molecules with anticancer activity. Research has indicated that these compounds can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. They are particularly promising in the search for novel chemotherapeutic agents .

Anti-inflammatory Applications

Compounds containing the imidazole ring have been reported to exhibit anti-inflammatory effects. This is attributed to their ability to modulate the production of inflammatory cytokines and inhibit enzymes involved in the inflammatory process .

Antitubercular Agents

Imidazole derivatives have shown potential as antitubercular agents. They have been evaluated against Mycobacterium tuberculosis and found to inhibit the growth of this bacterium, which is responsible for tuberculosis. This is particularly important given the rise of antibiotic-resistant strains of M. tuberculosis .

Antiviral Properties

The imidazo[1,2-a]pyridine core is present in several antiviral drugs. These compounds can interfere with viral replication by targeting specific proteins required for the virus to multiply. This makes them valuable candidates for the development of new antiviral therapies .

GABA A Receptor Modulation

Imidazo[1,2-a]pyridines have been identified as modulators of the GABA A receptor, which is a significant target for drugs used to treat anxiety and sleep disorders. Compounds like our subject have the potential to be developed into sedatives or anxiolytics, expanding the therapeutic options for these conditions .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-26(16-17-15-25-22-13-7-8-14-27(17)22)24(28)23-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)23/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUMHXAOCVTCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide

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